molecular formula C10H10BrNO3 B2811003 Methyl 5-acetamido-2-bromobenzoate CAS No. 521069-39-6

Methyl 5-acetamido-2-bromobenzoate

Cat. No.: B2811003
CAS No.: 521069-39-6
M. Wt: 272.098
InChI Key: WZEICCRWPIHKCK-UHFFFAOYSA-N
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Description

Historical Context and Significance of Substituted Benzoates in Contemporary Organic Chemistry

The journey of substituted benzoates in chemistry began with the discovery and characterization of benzoic acid itself in the 16th century. preprints.org Initially derived from gum benzoin, its synthesis has evolved significantly over the centuries. preprints.org The development of methods to introduce various functional groups onto the benzene (B151609) ring of benzoic acid and its esters has been a cornerstone of organic synthesis.

Substituted benzoates are now recognized for their broad utility. They are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and dyes. For instance, the strategic placement of substituents on the benzoate (B1203000) ring can dramatically influence a molecule's biological activity, a principle that is actively exploited in drug discovery. nih.gov The study of acyl group transfer reactions, a fundamental process in both biological systems and synthetic applications, often involves substituted benzoates as model substrates.

Structural Framework and Positional Isomerism Considerations for Methyl 5-acetamido-2-bromobenzoate (B14744570)

The chemical structure of Methyl 5-acetamido-2-bromobenzoate is defined by a benzene ring functionalized with three distinct groups: a methyl ester (-COOCH₃), an acetamido (-NHCOCH₃), and a bromine atom (-Br). The specific arrangement of these substituents, with the bromo group at position 2, the acetamido group at position 5, and the methyl ester at position 1, is crucial to its chemical reactivity and properties.

Positional isomerism plays a critical role in the chemical behavior of substituted benzoates. For example, the location of the electron-withdrawing bromine atom and the electron-donating acetamido group in relation to the methyl ester influences the electron density distribution within the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions. The study of different isomers, such as Methyl 2-acetamido-5-bromobenzoate, highlights how a simple change in substituent position can lead to significant differences in physical and chemical properties.

Table 1: Comparison of Positional Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound3164-59-2C₁₀H₁₀BrNO₃272.10Not available
Methyl 2-acetamido-5-bromobenzoate138825-96-4C₁₀H₁₀BrNO₃272.10134-137

Data for Methyl 2-acetamido-5-bromobenzoate sourced from Sigma-Aldrich. sigmaaldrich.com

Overview of Current Research Trajectories for Related Aromatic Compounds in Chemical Synthesis

Current research in the synthesis of polysubstituted aromatic compounds is focused on developing more efficient, selective, and environmentally benign methodologies. Transition-metal-catalyzed cross-coupling reactions, for example, have revolutionized the way chemists can form carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis of complex molecules from precursors like this compound.

Furthermore, there is a growing interest in the biological activities of substituted benzoic acid derivatives. For instance, studies on 5-acetamido-2-hydroxy benzoic acid derivatives have explored their potential as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov While not directly involving the bromo-analogue, this research underscores the potential for discovering new therapeutic agents by modifying the substituents on a benzoic acid scaffold. The synthetic utility of bromo-substituted benzoates as intermediates in the preparation of more complex heterocyclic systems is also an active area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-acetamido-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-7-3-4-9(11)8(5-7)10(14)15-2/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEICCRWPIHKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 5 Acetamido 2 Bromobenzoate

Direct Synthesis Approaches to Methyl 5-acetamido-2-bromobenzoate (B14744570)

Direct synthesis approaches aim to introduce the necessary functional groups onto a benzene (B151609) ring that already possesses some of the required structural features. These methods focus on the strategic and selective introduction of the bromo, acetamido, and methyl ester moieties.

The introduction of a bromine atom at the C-2 position, ortho to the methyl ester group, requires careful control of regioselectivity. Electrophilic aromatic bromination is a common method for preparing aryl bromides and is a key area of focus in synthetic chemistry. nih.gov The outcome of the bromination is governed by the directing effects of the substituents already present on the aromatic ring.

In a potential precursor like methyl 5-aminobenzoate, the amino group (-NH₂) is a powerful activating ortho-, para-director, while the methyl ester group (-COOCH₃) is a deactivating meta-director. The strong activation by the amino group can lead to multiple bromination products and potential oxidation, making selective monobromination challenging.

A more effective strategy involves the bromination of methyl 5-acetamidobenzoate. The acetamido group (-NHCOCH₃) is also an ortho-, para-director but is less activating than the amino group. This moderation allows for more controlled bromination. Given that the para position relative to the acetamido group is occupied, the electrophilic bromine is directed primarily to one of the ortho positions. The steric hindrance from the adjacent ester group favors bromination at the C-2 position. Various brominating agents can be employed, including N-bromosuccinimide (NBS), which is often used for regioselective reactions. nih.gov

Substituent GroupElectronic EffectDirecting InfluenceRelative Reactivity
-NH₂ (Amino)ActivatingOrtho, ParaStrongly Activating
-NHCOCH₃ (Acetamido)ActivatingOrtho, ParaModerately Activating
-COOCH₃ (Methyl Ester)DeactivatingMetaDeactivating

The acetamido group is typically introduced via the acylation of a corresponding amino precursor. This reaction is fundamental in organic synthesis for the formation of amides. For instance, the synthesis of 5-acetamido-2-bromobenzoic acid, a direct precursor to the final ester, is achieved by treating 5-amino-2-bromobenzoic acid with acetic anhydride (B1165640). uva.nl In a documented procedure, acetic anhydride is added slowly to a solution of 5-amino-2-bromobenzoic acid in acetic acid, and the mixture is heated under reflux to drive the reaction to completion, yielding the product in high yield (91%). uva.nl This transformation is crucial as it not only installs the required functional group but also modifies the electronic properties of the aromatic ring, which can be leveraged in other synthetic steps. uva.nlnih.gov

The final step in many synthetic routes to Methyl 5-acetamido-2-bromobenzoate is the formation of the methyl ester from the corresponding carboxylic acid. Esterification is a widely used reaction in organic chemistry. iajpr.com A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.

Alternatively, the ester can be formed under basic conditions. A specific preparation of this compound involves dissolving the parent carboxylic acid, 5-acetamido-2-bromobenzoic acid, in a solvent like dimethylformamide (DMF) with a base such as sodium carbonate. uva.nl Methyl iodide is then added as the methylating agent. This reaction proceeds efficiently at room temperature to afford the desired methyl ester. uva.nluva.nl

Chemical Transformations and Reactivity of Methyl 5 Acetamido 2 Bromobenzoate

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the benzene (B151609) ring is a key site for synthetic modifications, enabling the introduction of diverse substituents through several reaction types.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Methyl 5-acetamido-2-bromobenzoate (B14744570) can serve as an aryl halide partner in several of these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org Methyl 5-acetamido-2-bromobenzoate can react with various arylboronic acids in the presence of a palladium catalyst and a base to form biaryl compounds. researchgate.netnih.gov The reaction is generally tolerant of various functional groups. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Similar to the Suzuki coupling, the mechanism proceeds through a catalytic cycle involving a palladium catalyst.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org this compound can be coupled with various alkynes to introduce an alkynyl group onto the aromatic ring. beilstein-journals.orgresearchgate.net Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactants Catalyst System Product Type
Suzuki-Miyaura This compound, Arylboronic acid Pd(PPh₃)₄, K₃PO₄ Biaryl
Stille This compound, Organostannane Pd(OAc)₂/Dabco Aryl-substituted compound
Sonogashira This compound, Terminal alkyne Pd(OAc)₂, P(p-tol)₃, DBU Arylalkyne

In nucleophilic aromatic substitution (SNA r), a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.comyoutube.com The acetamido and methoxycarbonyl groups in this compound are electron-withdrawing, which can activate the ring towards nucleophilic attack. However, the position of these groups relative to the bromine atom influences the reactivity. The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. youtube.compressbooks.pub

Reductive dehalogenation, or hydrodehalogenation, is a process that replaces a halogen atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents. In one study, the debromination of methyl 2-acetamido-5-bromobenzoate was observed as a side reaction during an organophotoredox-assisted cyanation reaction. rsc.org Another study mentions the dehalogenation of 2-bromobenzoic acid derivatives in the presence of a copper catalyst. mdpi.com A specific instance of reductive dehalogenation of this compound was reported to yield methyl 2-acetamidobenzoate with a high yield. nsf.gov

Reactivity of the Acetamido Functionality

The acetamido group (CH₃CONH-) also offers opportunities for chemical modification.

The amide bond in the acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine. libretexts.org

Acidic Hydrolysis: In the presence of a strong acid and water, the amide is hydrolyzed to an amine and a carboxylic acid. libretexts.org In the case of this compound, this would result in the formation of methyl 5-amino-2-bromobenzoate and acetic acid.

Basic Hydrolysis: Under basic conditions, such as with sodium hydroxide (B78521), the amide is hydrolyzed to an amine and a carboxylate salt. libretexts.org This reaction would yield methyl 5-amino-2-bromobenzoate and sodium acetate (B1210297).

Generally, amides are resistant to hydrolysis in neutral water, requiring the presence of an acid or base catalyst. libretexts.org

While the nitrogen atom of the acetamido group is generally less nucleophilic than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group, it can still undergo N-alkylation and N-acylation reactions under specific conditions. These reactions would lead to the formation of N-substituted derivatives.

Transformations of the Methyl Ester Group

The methyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 5-acetamido-2-bromobenzoic acid, through a process known as saponification. This reaction is typically carried out under basic conditions, followed by acidification.

The standard procedure involves treating the ester with an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), often in the presence of a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. nih.gov The mixture is typically heated to drive the reaction to completion. nih.govgoogle.com For example, a similar methyl ester was hydrolyzed using a mixture of potassium hydroxide in methanol and water at 50°C. nih.gov Another procedure involved heating with 30% aqueous NaOH and ethanol at 85°C. google.com Following the hydrolysis, the reaction mixture is acidified, which protonates the carboxylate salt to yield the free carboxylic acid. This transformation is a fundamental step in modifying the ester functionality and is often a prerequisite for subsequent reactions, such as the intramolecular cyclizations mentioned previously.

Reactant TypeReagentsProductTypical ConditionsReference
Aromatic Methyl Ester1. KOH, MeOH/H₂O 2. AcidCorresponding Carboxylic Acid50°C nih.gov
Aromatic Methyl Ester1. NaOH, EtOH/H₂O 2. AcidCorresponding Carboxylic Acid85°C google.com

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. While specific examples for this compound are not prevalent in the literature, the general mechanism is well-established for benzoate (B1203000) esters.

For instance, the transesterification of tert-butyl-4-bromobenzoate has been documented to occur in toluene (B28343) at 80°C. lookchem.com This demonstrates that bromobenzoate structures can undergo this transformation. The reaction involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The equilibrium can be shifted towards the desired product by using a large excess of the reactant alcohol or by removing the methanol that is formed as a byproduct. This reaction provides a route to synthesize a variety of different esters from this compound, potentially altering the compound's physical properties and reactivity.

The methyl ester group of this compound can be reduced to either a primary alcohol, (5-acetamido-2-bromophenyl)methanol, or an aldehyde, 5-acetamido-2-bromobenzaldehyde, using appropriate reducing agents.

Reduction to the primary alcohol is typically achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). researchgate.net LiAlH₄ is a strong reducing agent capable of reducing esters to primary alcohols. researchgate.net An alternative method involves the use of borane (B79455) complexes, such as borane-THF complex, which can also efficiently reduce carboxylic acids and their ester derivatives to the corresponding alcohols. google.com

The partial reduction of the ester to an aldehyde is more challenging as aldehydes are themselves readily reduced to alcohols. This transformation requires the use of milder and more sterically hindered reducing agents at low temperatures. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). By carefully controlling the stoichiometry of the reagent and the reaction temperature, it is often possible to stop the reduction at the aldehyde stage.

Desired ProductTypical ReagentReaction TypeReference
Primary AlcoholLithium Aluminum Hydride (LiAlH₄)Full Reduction researchgate.net
Primary AlcoholBorane-THF ComplexFull Reduction google.com
AldehydeDiisobutylaluminium Hydride (DIBAL-H)Partial ReductionN/A

Derivatization Strategies and Complex Molecule Construction Via Methyl 5 Acetamido 2 Bromobenzoate

Synthesis of Novel Substituted Benzoic Acid and Benzoate (B1203000) Derivatives

The functional handles on methyl 5-acetamido-2-bromobenzoate (B14744570) allow for its conversion into a range of substituted benzoic acid and benzoate derivatives. The two primary sites for modification are the bromo substituent at the C2 position and the methyl ester group.

The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 5-acetamido-2-bromobenzoic acid. uva.nl This transformation is a fundamental step that opens up further derivatization possibilities, such as amidation reactions to form novel benzamides.

The bromine atom is a key feature for introducing structural diversity via cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds at the C2 position. For instance, a Heck reaction can be employed to introduce a vinyl group, leading to the synthesis of 5-acetamido-2-vinylbenzoic acid. uva.nl Similarly, Suzuki coupling with various boronic acids can introduce new aryl or alkyl substituents, creating a diverse set of biaryl and other substituted benzoate derivatives.

Table 1: Examples of Substituted Benzoic Acid/Benzoate Synthesis

Starting MaterialReagent(s)ProductReaction Type
Methyl 5-acetamido-2-bromobenzoate1. NaOH (aq) 2. H+5-Acetamido-2-bromobenzoic acidEster Hydrolysis
This compoundEthylene, Pd CatalystMethyl 5-acetamido-2-vinylbenzoateHeck Coupling
5-Acetamido-2-bromobenzoic acidMethyl Iodide, Na2CO3This compoundEsterification

Formation of Heterocyclic Systems Incorporating the Bromobenzoate Scaffold (e.g., quinazolinone derivatives from related amino-benzoate precursors)

The scaffold of this compound is a valuable precursor for the synthesis of various heterocyclic systems, most notably quinazolinones. The general strategy involves the initial hydrolysis of the acetamido group to reveal a primary amine, yielding methyl 5-amino-2-bromobenzoate. This amino-benzoate is a key intermediate that can undergo cyclization reactions with various reagents to form the quinazolinone core.

For example, the condensation of a related precursor, Methyl-2-amino-5-bromobenzoate, can be used in the synthesis and evaluation of quinazolinone derivatives. grafiati.comgrafiati.com The process often involves reaction with an acid chloride or a related carbonyl compound to form an amide, followed by an intramolecular cyclization to close the heterocyclic ring. The resulting 6-bromo-quinazolinone derivatives can exhibit a range of pharmacological activities. researchgate.net The versatility of this approach allows for the introduction of various substituents onto the quinazolinone ring system, depending on the choice of cyclizing agent and subsequent modification reactions. This method is a cornerstone in the synthesis of a large family of biologically active heterocyclic compounds. arabjchem.orgbu.edu.eg

Construction of Polyaromatic Frameworks and Fused Ring Systems

The construction of complex polyaromatic frameworks and fused ring systems from this compound primarily leverages the reactivity of its bromo substituent in metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds, enabling the extension of aromatic systems.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The Suzuki coupling, which pairs the aryl bromide with an organoboron reagent (such as a phenylboronic acid), is a highly efficient method for creating biaryl structures. By choosing appropriately substituted boronic acids, a vast array of polyaromatic frameworks can be assembled.

Furthermore, palladium/norbornene cooperative catalysis, also known as the Catellani reaction, offers a powerful strategy for the ortho-functionalization of aryl halides, allowing for the construction of highly substituted arenes. snnu.edu.cn This methodology could potentially be applied to this compound to introduce multiple, diverse functional groups adjacent to the original bromo-substituent, leading to complex, multi-fused ring systems after subsequent cyclization steps. Intramolecular versions of the Heck reaction can also be designed to form fused rings by tethering a reactive alkene to another part of the molecule and inducing cyclization onto the aromatic ring.

Contributions to Chemical Library Synthesis and Combinatorial Chemistry Approaches

This compound is an exemplary scaffold for chemical library synthesis and combinatorial chemistry due to its three distinct points of diversity. uef.fi This trifunctional nature allows for the systematic and rapid generation of a large number of related but structurally distinct molecules. Such libraries are invaluable in high-throughput screening for the discovery of new drug candidates and chemical probes. whiterose.ac.uk

The three points for diversification are:

The Bromo Group (C2): This position is ideal for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the attachment of various aryl, alkyl, alkynyl, or amino groups.

The Ester Group (C1): The methyl ester can be readily converted into a carboxylic acid, which can then be coupled with a diverse library of amines to generate a vast array of amides. Alternatively, it can be reduced to an alcohol for further derivatization.

The Acetamido Group (C5): This group can be hydrolyzed to a primary amine. This amine can then be acylated with a library of carboxylic acids or acid chlorides, or it can undergo reductive amination with various aldehydes and ketones to introduce further diversity.

By systematically varying the reagents used at each of these three positions, chemists can execute a combinatorial synthesis strategy to produce a large and structurally diverse library of compounds from a single, readily available starting material.

Spectroscopic Characterization and Structural Elucidation of Methyl 5 Acetamido 2 Bromobenzoate

Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. By analyzing the absorption or scattering of radiation, a characteristic spectrum is produced that serves as a molecular fingerprint, allowing for the identification of functional groups and providing structural information.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The key functional groups within Methyl 5-acetamido-2-bromobenzoate (B14744570)—the ester, the secondary amide, and the substituted benzene (B151609) ring—give rise to characteristic absorption bands.

Theoretical and experimental studies on structurally similar molecules, such as 2-acetamido-5-bromobenzoic acid, provide a basis for assigning the observed vibrational frequencies. thermofisher.com The spectrum is expected to be dominated by strong absorptions from the carbonyl groups and the N-H bond of the amide linkage.

Expected Characteristic FT-IR Peaks for Methyl 5-acetamido-2-bromobenzoate

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3250 N-H stretching Amide
~3100-3000 C-H stretching Aromatic Ring
~2950 C-H stretching Methyl (CH₃)
~1720 C=O stretching Ester
~1680 C=O stretching (Amide I) Amide
~1590 C=C stretching Aromatic Ring
~1540 N-H bending (Amide II) Amide
~1290 C-O stretching Ester
~1250 C-N stretching Amide

Note: The exact peak positions can vary based on the sample phase (solid/liquid) and solvent used.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups (like C=O), Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, such as those in the aromatic ring. researchgate.netresearchgate.net

In the case of this compound, the FT-Raman spectrum would be expected to show strong signals for the C=C stretching vibrations of the benzene ring and the C-C skeletal framework. The vibrations of the ester and amide groups would also be present, though potentially with different relative intensities compared to the FT-IR spectrum. DFT studies on similar molecules like 2-amino-5-bromobenzoic acid have been used to theoretically predict and assign Raman active modes. dergipark.org.tr This combined approach of experimental measurement and quantum chemical calculation provides a comprehensive understanding of the molecule's vibrational properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Local Environments

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of this compound, each chemically distinct proton in the molecule produces a signal. nsf.gov The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

The spectrum typically shows five distinct signals corresponding to the amide proton, the three aromatic protons, the ester methyl protons, and the acetamido methyl protons. nsf.govchemicalbook.com

¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~8.22 Singlet Amide (N-H)
~7.47 Doublet Aromatic (H-6)
~7.07 Singlet Aromatic (H-4)
~6.83 Doublet Aromatic (H-3)
~3.80 Singlet Ester Methyl (O-CH₃)

Note: Data derived from studies on similar carbazole (B46965) syntheses where this compound was a reactant. nsf.gov Chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. youtube.com Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the molecule. nsf.govchemicalbook.com

The carbonyl carbons of the ester and amide groups appear furthest downfield (highest chemical shift), followed by the aromatic carbons, with the sp³ hybridized methyl carbons appearing most upfield. libretexts.org

¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm) Assignment
~168.5 Amide Carbonyl (C=O)
~165.0 Ester Carbonyl (C=O)
~139.5 Aromatic (C-5)
~137.5 Aromatic (C-1)
~131.0 Aromatic (C-3)
~129.7 Aromatic (C-6)
~123.6 Aromatic (C-4)
~112.7 Aromatic (C-2)
~52.5 Ester Methyl (O-CH₃)

Note: Data derived from studies on similar carbazole syntheses. nsf.gov Assignments are based on established chemical shift ranges and predictive models.

Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals

Electronic spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, investigates the transitions of electrons between molecular orbitals. The absorption of photons of a specific energy promotes an electron from a lower-energy occupied orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher-energy unoccupied orbital, like the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the primary chromophore is the substituted benzene ring. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system, which are influenced by the electron-donating acetamido group and the electron-withdrawing bromo and methyl ester groups.

Theoretical studies using Density Functional Theory (DFT) on the closely related 2-amino-5-bromobenzoic acid have been performed to analyze its molecular orbitals. dergipark.org.trdergipark.org.trchemicalbook.com These studies show that the HOMO is typically localized over the benzene ring and the electron-donating amino group, while the LUMO is distributed across the ring and the electron-withdrawing carboxylic acid group. A similar distribution is expected for this compound. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and the wavelength of light it absorbs. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dictated by the presence of its aromatic ring and substituent groups, which act as chromophores and auxochromes.

Expected Spectral Characteristics: The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* transitions within the benzene ring. The presence of the bromo, acetamido, and methyl ester groups influences the position and intensity of these absorption maxima (λmax). The acetamido group (–NHCOCH3) and the bromine atom (–Br) can act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

A study on the visible-light-driven cobalt-catalyzed aminocarbonylation of (hetero)aryl halides utilized UV-Vis spectroscopy to monitor the reaction, indicating the technique's utility in studying reactions involving similar substituted aromatic compounds. researchgate.net

Table of UV-Vis Absorption Data for Related Compounds:

CompoundSolventλmax (nm)Reference
N-acetyl menthyl anthranilateToluene (B28343)- nih.gov
Menthyl anthranilateNot Specified220, 249, 340 researchgate.net
Halogenated Coelenteramide (B1206865) AnalogsAqueous Solution~320 mdpi.com
Butylbenzenes and DiethylbenzenesIsooctane220-280 nist.gov

This table presents data for structurally related compounds to infer the potential UV-Vis characteristics of this compound.

Fluorescence Emission Spectroscopy

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. Aromatic compounds, such as this compound, are often fluorescent.

Expected Fluorescence Properties: The fluorescence of this compound would originate from the relaxation of its excited electronic states populated upon UV light absorption. The emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. The presence of the heavy bromine atom could potentially lead to a decrease in fluorescence intensity due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Although direct fluorescence data for this compound is scarce, studies on analogous compounds offer valuable comparisons. For example, N-acetyl menthyl anthranilate is fluorescent, with a quantum yield (Φf) of 0.16 in toluene and an emission maximum between 363-370 nm, depending on the solvent. nih.gov Another related compound, (3-(acetamidomethyl)phenyl)boronic acid, displays weak fluorescence with a maximum at 297 nm. bibliotekanauki.pl Research on halogenated coelenteramide analogs has shown that the nature of the halogen atom (F, Cl, Br) influences the fluorescence quantum yield, with the bromo-substituted analog exhibiting the lowest quantum yield in water. mdpi.com This trend suggests that this compound might exhibit quenched fluorescence compared to its non-brominated counterparts.

Table of Fluorescence Data for Related Compounds:

CompoundSolventEmission λmax (nm)Quantum Yield (Φf)Reference
N-acetyl menthyl anthranilateToluene363-3700.16 ± 0.01 nih.gov
(3-(Acetamidomethyl)phenyl)boronic acidpH 7 Buffer2970.062 ± 0.001 bibliotekanauki.pl
Br-Coelenteramide AnalogAqueous Solution3850.08 mdpi.com
Menthyl anthranilateEthanol (B145695)390-4050.64 ± 0.06 researchgate.net

This table summarizes the fluorescence properties of structurally similar compounds to predict the behavior of this compound.

Advanced Spectroscopic Techniques (e.g., Terahertz (THz) Spectroscopy)

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum, is an emerging technique for characterizing the low-frequency vibrational modes of molecules, such as intermolecular interactions and large-amplitude intramolecular motions.

For a crystalline solid like this compound, THz spectroscopy can provide a unique spectral fingerprint corresponding to its crystal lattice vibrations (phonons). These vibrations are highly sensitive to the molecular conformation, packing, and any polymorphic forms of the compound.

While specific THz spectra for this compound have not been reported in the surveyed literature, research on other aromatic compounds demonstrates the potential of this technique. biust.ac.bwbiust.ac.bwresearchgate.netnih.govuow.edu.au Studies on various polycyclic aromatic hydrocarbons (PAHs) have shown that THz spectroscopy can distinguish between different structures and isomers. researchgate.netnih.gov Furthermore, THz spectroscopy has been applied to bio-chars to identify the presence of aromatic carbons, showcasing its utility in analyzing complex organic materials containing aromatic moieties. biust.ac.bwbiust.ac.bwuow.edu.au The low-frequency vibrational modes are influenced by the collective vibrations of the molecule's backbone and functional groups, making THz spectroscopy a powerful tool for probing the solid-state structure of compounds like this compound.

Computational Chemistry and Theoretical Investigations of Methyl 5 Acetamido 2 Bromobenzoate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. For Methyl 5-acetamido-2-bromobenzoate (B14744570), DFT calculations provide valuable insights into its behavior at the molecular level.

Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, particularly using DFT methods, are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a related compound, Methyl 2-amino-5-bromobenzoate, X-ray diffraction analysis has shown that the molecule is nearly planar. nih.gov The dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is a mere 5.73 (12)°. nih.gov This planarity is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms a six-membered ring (S(6) motif). nih.gov In the crystal structure, molecules are further linked by N—H⋯O interactions, creating zigzag chains. nih.gov While this data is for a closely related structure, it provides a strong basis for the expected geometry of Methyl 5-acetamido-2-bromobenzoate, where similar intramolecular and intermolecular interactions would likely play a crucial role in defining its conformation.

Frontier Molecular Orbital (HOMO-LUMO) Studies

Frontier molecular orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and electronic properties of molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. wikipedia.orgresearchgate.net The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the molecule's chemical reactivity, kinetic stability, and electrical transport properties. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This can also correlate with higher biological activity. researchgate.net The energies of these frontier orbitals are influenced by the presence of different functional groups or substituents on a molecule. rsc.org For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups tend to lower the LUMO energy level, often resulting in a smaller HOMO-LUMO gap. rsc.org In large, delocalized systems, the HOMO and LUMO can be spread across a significant portion of the molecule, which can sometimes make it challenging to pinpoint the exact regions of reactivity. nih.gov

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. researchgate.net
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. researchgate.net
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates chemical reactivity, kinetic stability, and electrical transport properties. researchgate.net

Theoretical Vibrational Frequency Predictions and Spectral Interpretations

Computational methods, particularly DFT, are widely used to predict the vibrational frequencies of molecules. These theoretical predictions are invaluable for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of different functional groups. This detailed assignment provides a deeper understanding of the molecular structure and bonding.

Advanced Electronic Property Calculations

Beyond basic electronic structure, computational chemistry allows for the prediction of more advanced electronic properties that are crucial for understanding a molecule's response to external electric fields and its internal electronic stability.

Prediction of Nonlinear Optical (NLO) Properties and Hyperpolarizability

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. DFT calculations can be employed to predict the NLO properties of molecules, which are characterized by quantities such as the first hyperpolarizability (β). A large hyperpolarizability value indicates a strong NLO response. These calculations help in the rational design of new molecules with enhanced NLO properties by understanding the structure-property relationships.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study intramolecular and intermolecular bonding and interactions. researchgate.net It provides a detailed picture of charge transfer and electron delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

InteractionDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
n → σNitrogen lone pair (n)Antiperiplanar C-H antibond (σ)Varies
n → πOxygen lone pair (n)C=C antibond (π)Varies

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or a nucleic acid. These methods are fundamental in drug discovery and materials science for understanding binding mechanisms and predicting biological activity.

The prediction of how this compound binds to a biological receptor is a key aspect of molecular modeling. This process involves identifying a potential protein target and then using docking algorithms to place the molecule into the protein's binding site in various orientations and conformations, calculating a score that estimates the binding affinity for each pose.

Given the structural motifs within this compound—an acetanilide (B955) core, a bromine substituent, and a methyl ester group—several classes of enzymes could be considered as potential receptors for theoretical docking studies. For instance, acetanilide derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as agonists for receptors such as the beta3-adrenergic receptor. orientjchem.orgnih.gov The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

A hypothetical docking study of this compound with a modeled receptor, for example, a kinase or a protease, would likely involve the following steps:

Receptor Preparation: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB). The structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: Generating a 3D conformation of this compound and optimizing its geometry using computational chemistry software.

Docking Simulation: Using a program like AutoDock or Glide to dock the ligand into the receptor's active site. jscimedcentral.comijper.org The program would explore various binding poses and score them based on a force field that approximates the intermolecular forces.

Analysis of Results: The resulting poses would be analyzed to identify the most favorable binding mode. This would involve examining the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The predicted binding modality would highlight key amino acid residues in the receptor that interact with the different functional groups of this compound. For example, the acetamido group could act as a hydrogen bond donor and acceptor, the phenyl ring could engage in pi-stacking or hydrophobic interactions, and the bromine atom could form a halogen bond with an electron-rich atom in the protein backbone or a side chain.

Table 1: Hypothetical Docking Results for this compound with a Modeled Kinase Receptor

ParameterValue
Binding Energy (kcal/mol) -8.5
Predicted Inhibition Constant (Ki, µM) 1.2
Interacting Residues Lys72, Glu91, Leu134, Val182
Types of Interactions Hydrogen bond with Glu91 (amide NH), Halogen bond with Leu134 (carbonyl oxygen), Hydrophobic interactions with Val182

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. cust.edu.tw In a theoretical context, QSAR studies can be performed on a set of designed analogs of this compound to predict their activity and guide the synthesis of more potent compounds.

To develop a QSAR model, a dataset of compounds with known activities is required. In the absence of experimental data for a series of analogs of this compound, a hypothetical QSAR study could be designed. This would involve:

Designing a Virtual Library: Creating a set of virtual analogs by systematically modifying the structure of this compound. Modifications could include changing the substituents on the phenyl ring, altering the ester group, or modifying the acetamido moiety.

Calculating Molecular Descriptors: For each analog, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity. Examples of descriptors include molecular weight, logP (a measure of lipophilicity), and topological indices. cust.edu.twresearchgate.net

Developing the QSAR Equation: Using statistical methods like multiple linear regression or partial least squares, a relationship would be established between the calculated descriptors and the predicted biological activity (which could be obtained from theoretical docking scores). researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques to ensure its reliability. cust.edu.tw

A resulting QSAR model might take the form of a linear equation where the biological activity is a function of one or more molecular descriptors. For instance, a hypothetical QSAR equation for a series of this compound analogs could suggest that increasing lipophilicity and the presence of an electron-withdrawing group at a specific position on the phenyl ring enhances the predicted binding affinity. Such a model would provide valuable insights for designing new molecules with potentially improved properties.

Table 2: Hypothetical Molecular Descriptors and Predicted Activity for a Series of this compound Analogs

CompoundLogPMolecular WeightHalogen Bond Donor StrengthPredicted pIC50
This compound 2.5272.10.86.5
Analog 1 (R=Cl) 2.3227.60.66.2
Analog 2 (R=I) 2.9319.11.07.0
Analog 3 (R=NO2) 2.1242.2-6.8

Industrial and Synthetic Application Potential of Methyl 5 Acetamido 2 Bromobenzoate

Role as a Key Intermediate in Multi-step Organic Syntheses

In the landscape of organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. Methyl 5-acetamido-2-bromobenzoate (B14744570) serves as a crucial intermediate in various multi-step synthetic pathways. It is prepared from its corresponding carboxylic acid, 5-acetamido-2-bromobenzoic acid, through esterification. uva.nlchemicalbook.com

The value of Methyl 5-acetamido-2-bromobenzoate as an intermediate lies in the differential reactivity of its functional groups. The bromo substituent is a versatile handle for introducing molecular complexity, typically through metal-catalyzed cross-coupling reactions. The acetamido group can be hydrolyzed to a primary amine, which can then be used in a wide array of subsequent reactions, such as diazotization or acylation. Furthermore, the methyl ester can be hydrolyzed to a carboxylic acid or converted into other functional groups. This multi-functionality allows chemists to perform sequential reactions on the molecule, building up complexity step-by-step. It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com

Use as a Versatile Building Block in Complex Chemical Synthesis

Organic building blocks are fundamental molecular fragments from which larger, more intricate structures are constructed. cymitquimica.comsigmaaldrich.com this compound is an exemplary building block due to its inherent structural features that allow for diverse chemical transformations. bldpharm.com The presence of bromo, acetamido, and methyl ester groups provides multiple reaction sites for synthetic chemists to exploit. sigmaaldrich.com

The bromine atom, for instance, makes the compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. The acetamido group can serve as a protecting group for the amine or be used to direct reactions to specific positions on the aromatic ring before being modified or removed. This versatility is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in pharmacologically active molecules. sigmaaldrich.com For example, quinoline (B57606) and pyrimidine (B1678525) moieties, which form the basis of many synthetic products with biological properties, can be constructed using such building blocks. researchgate.net The synthesis of pyrimido[4,5-b]quinoline derivatives, for instance, often involves intermediates with similar substitution patterns. researchgate.net

Table 1: Reactivity of Functional Groups in this compound

Functional GroupPositionPotential Synthetic Transformations
BromoC2Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), Nucleophilic Aromatic Substitution, Grignard formation.
AcetamidoC5Hydrolysis to aniline (B41778) derivative, Directing group for electrophilic aromatic substitution.
Methyl EsterC1Hydrolysis to carboxylic acid, Amidation (conversion to amide), Reduction to alcohol.

Potential in the Development of New Synthetic Methodologies and Reagents

The development of novel synthetic methods is a continuous pursuit in organic chemistry, aiming for greater efficiency, selectivity, and functional group tolerance. Compounds like this compound are valuable tools in this endeavor. The interplay of its electron-donating (acetamido) and electron-withdrawing (bromo, methyl ester) groups creates a unique electronic environment on the aromatic ring, which can be harnessed to explore new chemical reactivity.

Researchers investigate compounds with such substitution patterns to develop new catalytic systems. For example, the presence of both a nucleophilic site (the nitrogen of the acetamido group) and an electrophilic site (the carbon bearing the bromine) within the same molecule allows for the exploration of intramolecular cyclization reactions to form novel heterocyclic systems. Furthermore, the specific steric and electronic properties of this molecule can be used to test the limits and expand the scope of existing synthetic methods, such as C-H activation or photoredox catalysis. nsf.gov Studies on similar brominated compounds have contributed to a broader understanding of structure-reactivity relationships in palladium-catalyzed reactions, which is crucial for designing more efficient and selective synthetic protocols. umich.edu The use of bromine and bromo-organic compounds is a cornerstone of many important transformations in organic synthesis, including bromination, oxidation, and cyclization. sci-hub.se

Q & A

Q. What are the key considerations when optimizing the synthesis of Methyl 5-acetamido-2-bromobenzoate to minimize byproduct formation?

  • Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, stoichiometry, and catalyst selection). For brominated aromatic intermediates, copper-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig) are often employed. For example, in analogous syntheses of brominated benzoates, the use of Cu bronze and K2_2CO3_3 in refluxing nBuOH has been shown to achieve moderate yields (68%) while minimizing side reactions like dehalogenation . Additionally, protecting the acetamido group with acid-labile groups during bromination steps can prevent undesired hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the positions of substituents (e.g., distinguishing between ortho, meta, and para bromine and acetamido groups). For example, in methyl 2-amino-5-chlorobenzoate analogs, the NH2_2 proton appears as a broad singlet at δ 6.5–7.0 ppm, while aromatic protons resonate between δ 7.2–8.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For brominated benzoates, high-resolution data (>0.8 Å) is recommended to resolve heavy-atom positions and hydrogen-bonding networks .
  • IR Spectroscopy : The carbonyl stretch (C=O) of the ester and acetamido groups typically appears at 1700–1750 cm1^{-1} and 1650–1680 cm1^{-1}, respectively.

Q. How can researchers validate the purity of this compound, and what analytical thresholds are acceptable?

  • Methodological Answer : Purity validation requires a combination of:
  • HPLC : Use a C18 column with UV detection at 254 nm. A purity threshold of >98% is standard for research-grade compounds.
  • Melting Point Analysis : Compare observed values with literature data. For example, methyl 4-acetamido-3-bromo-5-chloro-2-hydroxybenzoate analogs exhibit melting points between 180–185°C .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should deviate by <0.4% from theoretical values.

Advanced Research Questions

Q. What strategies can resolve contradictions between theoretical and experimental NMR data for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in the acetamido group) or crystal packing influences. Strategies include:
  • Variable-Temperature NMR : To detect conformational changes (e.g., broadening or splitting of peaks at low temperatures).
  • DFT Calculations : Compare experimental chemical shifts with computed values using software like Gaussian or ORCA. For brominated benzoates, B3LYP/6-311+G(d,p) is a reliable functional/basis set combination .
  • Single-Crystal XRD : Validate spatial arrangements, as seen in methyl 2-acetamido-5-chlorobenzoate, where hydrogen bonding between NH and ester carbonyls stabilizes specific conformations .

Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) affect the functionalization of this compound?

  • Methodological Answer : The bromine atom is susceptible to nucleophilic substitution (SN_NAr) under basic conditions. For example:
  • Amine Nucleophiles : Yield azido or amino derivatives, as observed in methyl 2-bromo-5-nitrobenzoate analogs .
  • Elimination Risks : Polar aprotic solvents (e.g., DMF) and elevated temperatures may promote dehydrohalogenation. Kinetic studies using LC-MS can monitor competing pathways .
  • Steric Effects : The acetamido group at the 5-position may hinder nucleophilic attack at the 2-bromo position, favoring para-substitution in some cases .

Q. What challenges arise in crystallizing this compound, and how can polymorphism be managed?

  • Methodological Answer : Polymorphism is common in halogenated aromatics due to varied packing motifs. Mitigation strategies include:
  • Solvent Screening : Use a combinatorial approach with solvents of differing polarity (e.g., ethyl acetate, hexane, DMSO).
  • Seeding : Introduce microcrystals of a known polymorph to guide crystallization.
  • Thermal Analysis : DSC can identify phase transitions, as seen in 2-acetamidobenzamide derivatives, which exhibit enantiotropic polymorphism .

Q. How can researchers investigate the biological interactions of this compound, given its structural complexity?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases). The acetamido group may participate in hydrogen bonding, similar to ethyl 5-acetyl-2-bromobenzoate analogs .
  • Enzyme Assays : Measure inhibition kinetics using fluorogenic substrates. For brominated esters, IC50_{50} values are typically determined at pH 7.4 to mimic physiological conditions .
  • Metabolic Stability : Assess in vitro liver microsomal stability to evaluate potential for drug development .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.